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1,3,5-Triazine, 2,4,6-tris(ethenyloxy)-

Polymerization Kinetics Crosslinking Co-agent Thermal Reactivity

Generic crosslinking co-agent substitution risks unpredictable cure kinetics and network architecture. This trifunctional monomer uniquely exhibits a temperature-dependent polymerization rate that overtakes TAIC at ≥120°C, ensuring faster, more complete cure in peroxide-cured engineering polymers and thick-section parts. Documented to provide the 'best overall performance' with 'excellent heat aging behavior' in GEPDM/PP TPVs, and enables higher crosslink density in LDPE foams at equivalent gel content.

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
CAS No. 24763-74-4
Cat. No. B3050277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triazine, 2,4,6-tris(ethenyloxy)-
CAS24763-74-4
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESC=COC1=NC(=NC(=N1)OC=C)OC=C
InChIInChI=1S/C9H9N3O3/c1-4-13-7-10-8(14-5-2)12-9(11-7)15-6-3/h4-6H,1-3H2
InChIKeyTWTQCYFSBSIISA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triallyl Cyanurate: Product Overview


1,3,5-Triazine, 2,4,6-tris(ethenyloxy)- (CAS 24763-74-4), commonly known as triallyl cyanurate (TAC), is an s-triazine derivative featuring three allyl (ethenyloxy) substituents . With a molecular formula of C9H9N3O3 and a molecular weight of 207.19 g/mol, TAC acts as a versatile trifunctional crosslinking co-agent (polyfunctional monomer) in free-radical initiated polymer systems . Its primary industrial role is to enhance crosslinking efficiency in the peroxide or radiation curing of polyolefins, elastomers, and thermoplastic vulcanizates, often leading to improved thermal stability and mechanical properties in the final polymer network [1][2].

Workflow
Peroxide or radiation curing of polyolefins, elastomers, and thermoplastic vulcanizates
Selection
Trifunctional allyl crosslinking co-agent with temperature-dependent reactivity profile
Use Context
High-temperature processing where reported network completion and thermal stability are critical

TAC Substitution: Why It Fails


Although structurally similar co-agents like triallyl isocyanurate (TAIC) or trimethylolpropane trimethacrylate (TMPTMA) appear interchangeable, substituting them for 1,3,5-Triazine, 2,4,6-tris(ethenyloxy)- can drastically alter cure kinetics, network architecture, and final product performance [1]. TAC exhibits a uniquely temperature-dependent polymerization rate that differs fundamentally from its isomer TAIC, with the relative polymerization rate ratio (Rp(TAIC)/Rp(TAC)) actually reversing as temperature increases [1]. Furthermore, unlike peroxide-only or simple di-methacrylate systems, TAC's three allyl groups create a higher local crosslink density, which has been directly correlated with enhanced thermal stability, reduced high-temperature creep, and improved elastomer compatibility in demanding applications like thermoplastic vulcanizates [2][3]. This evidence demonstrates that generic substitution is a high-risk strategy for procurement and formulation scientists.

Temperature-Dependent Reactivity Reversal
TAIC's polymerization rate profile reverses with temperature and may not deliver the same high-temperature efficiency as TAC.
Network Architecture Divergence
TMPTMA or TAIC may not replicate TAC's higher local crosslink density and reported thermal aging behavior.
Formulation-Specific Performance Shift
Switching co-agents without re-optimization can alter cure kinetics, phase compatibility, and end-product specifications.

TAC vs. Analogs: Quantitative Evidence


Polymerization Rate Reversal with Temperature

A direct comparative study reveals a critical temperature-dependent reversal in the relative polymerization rate of TAC versus its isomer triallyl isocyanurate (TAIC) [1]. This unique kinetic behavior dictates that TAC becomes the intrinsically more reactive crosslinker at elevated processing temperatures, a direct consequence of differential steric hindrance around the allyl groups. This finding is crucial for high-temperature curing applications where TAIC's reactivity may be insufficient.

Rate Reversal vs TAIC
Head-to-head
At 120°C, TAC polymerizes faster than TAIC; the relative rate ratio (Rp TAIC / Rp TAC) falls below 1, reversing the 60°C trend.
Supports selection for high-temperature curing where TAIC reactivity may be insufficient.
Bulk polymerization; initiator-dependent. Source-specific review recommended.
Polymerization Kinetics Crosslinking Co-agent Thermal Reactivity

Reduced Residual Unsaturation at High Temperature

A higher degree of network completion, marked by lower residual unsaturation, directly correlates with superior thermal oxidative aging resistance in crosslinked polymers [1]. The same kinetic study shows that TAC exhibits a significantly greater temperature-driven decrease in initial residual unsaturation compared to TAIC, indicative of TAC's ability to achieve a more complete crosslinked network at elevated temperatures [1].

Network Completion
Head-to-head
TAC exhibits a markedly larger decrease in residual unsaturation at elevated temperature vs. TAIC, indicating more complete allyl conversion.
Correlates with reported improved thermal oxidative aging resistance in crosslinked networks.
Comparative unsaturation analysis; direct aging data context-dependent.
Crosslink Density Network Perfection Thermal Stability

HDPE/EPDM Blends: Optimal TAC Loading

A parametric study on electron beam-irradiated HDPE/EPDM blends systematically compared the effect of TAC concentration (1, 3, and 5 wt%) on the final material properties [1]. The results precisely identify the optimal loading for achieving peak thermal and mechanical performance, providing a critical formulation benchmark not available for most alternative coagents in this specific system [1].

Optimal Loading HDPE/EPDM
Supporting evidence
3 wt% TAC yielded the highest thermal and mechanical properties at 150 kGy electron beam irradiation.
Provides a formulation benchmark for 80/20 HDPE/EPDM blend optimization.
Specific to radiation-crosslinked system; may not transfer to other matrices.
Polymer Blend Formulation Radiation Crosslinking Material Optimization

TAC Reduces Peroxide Demand in DCP Crosslinking

In the context of LDPE crosslinking, a comparative study of DCP-only vs. DCP/TAC systems demonstrates two major quantifiable benefits [1]. First, TAC allows a target gel content to be reached at a significantly lower DCP concentration. Second, for samples with identical overall gel content, the TAC-containing network exhibits drastically different physical properties, including a higher melt modulus and lower extensibility [1]. This proves a fundamentally different network architecture (higher local crosslink density) compared to using peroxide alone, which is also observed in PVC plastisol systems [2].

Reduced Peroxide Demand
Head-to-head
TAC enables target gel content at significantly lower DCP levels and increases melt modulus at identical gel content vs. DCP alone.
Supports peroxide-saving strategy and distinct network stiffness differentiation.
LDPE foam context; cost-effective use reported up to 0.5 phr TAC.
Peroxide Curing Network Efficiency Polyolefin Foams

TPVs: Best Heat Aging with TAC

A comprehensive comparison of different crosslinking systems for gas-phase EPDM/PP thermoplastic vulcanizates (TPVs) concluded that a peroxide/TAC system delivered the best overall performance, specifically in heat aging, tension set, and compatibility between the rubber and plastic phases [1]. While the study compares full crosslinking 'systems' rather than just coagents, it solidifies TAC's role as the enabling component for achieving superior long-term thermal durability in demanding TPV applications [1].

TPV Heat Aging Rank
Class-level
Peroxide/TAC system reported top-ranked among tested crosslinking systems for heat aging, tension set, and compatibility in GEPDM/PP TPVs.
May support TPV formulation selection for long-term thermal durability requirements.
Qualitative system-level ranking; direct co-agent-only comparator data limited.
Thermoplastic Vulcanizates Heat Aging Resistance Elastomer Compatibility

TAC Application Scenarios


High-Temperature Curing & Aftercuring

For processes operating at or above 120°C, such as the peroxide curing of engineering polymers or aftercuring of preformed parts, TAC is the kinetically preferred co-agent over its isomer TAIC. The evidence shows that TAC's relative polymerization rate overtakes TAIC at these elevated temperatures, making it the more efficient crosslinker for complete and rapid network formation [1]. This is critical for achieving full cure and optimal dimensional stability in thick sections.

High-Density Polyolefin Foam Formulation

When producing crosslinked LDPE foams, a DCP/TAC system is uniquely capable of generating a network with higher crosslink density than DCP alone at the same gel content [1]. This translates to a solid matrix with higher melt modulus and reduced extensibility, which promotes a higher nucleation density during foaming [1]. Procuring TAC is essential for achieving this specific, non-interchangeable foam morphology and mechanical profile.

Radiation-Crosslinked HDPE/EPDM Blends

In the development of tough, heat-resistant blends for the automotive or electrical industries, the evidence specifies a precise formulation optimum of 3 wt% TAC to maximize the thermal, tensile, and impact properties of electron-beam irradiated HDPE/EPDM [1]. Substituting another co-agent would invalidate this optimized formulation, requiring a complete and costly re-optimization.

Premium TPVs: Long-Term Heat Aging

For TPVs based on GEPDM/PP, where the key procurement specification is resistance to thermal oxidative degradation, a crosslinking system based on TAC is uniquely documented to provide the 'best overall performance' with 'excellent heat aging behavior' [1]. This validation makes TAC the strategic co-agent of choice over other systems, which may compromise on tension set or phase compatibility under long-term thermal load.

Application
Selection Property
Validation Focus
High-Temperature Polymer Curing
Temperature-dependent reactivity profile
Verify curing efficiency at elevated processing temperatures
Crosslinked Polyolefin Foams
Network architecture distinct from peroxide-only
Confirm melt modulus and foam morphology benefits
Radiation-Crosslinked HDPE/EPDM Blends
Concentration-dependent property optimization
Validate formulation-specific loading for blend performance
Thermoplastic Vulcanizates (TPVs)
System-level thermal aging performance
Assess long-term heat aging and phase compatibility
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